2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one
CAS No.:
Cat. No.: VC14953672
Molecular Formula: C25H17FO4
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17FO4 |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(4-fluorophenyl)methoxy]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C25H17FO4/c26-19-7-5-16(6-8-19)14-28-20-9-10-21-23(13-20)30-24(25(21)27)12-17-11-18-3-1-2-4-22(18)29-15-17/h1-13H,14-15H2/b24-12- |
| Standard InChI Key | FSNQJAHCOXEILL-MSXFZWOLSA-N |
| Isomeric SMILES | C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F |
| Canonical SMILES | C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F |
Introduction
Structural Elucidation and Molecular Characteristics
Chromenylmethylene-Benzo[b]furan Hybrid Framework
The core structure of 2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one integrates two heterocyclic systems: a 2H-chromene (coumarin) unit and a benzo[b]furan ring. The chromenylmethylene group consists of a benzopyran scaffold with a methylene (-CH₂-) bridge at the 3-position, while the benzo[b]furan moiety features a fused benzene and furan ring system. The fluorophenyl methoxy substituent at the 6-position introduces electron-withdrawing and hydrophobic characteristics, potentially enhancing metabolic stability and target binding .
Crystallographic analyses of analogous compounds, such as 3-(benzofuran-2-yl)-5-(4-fluorophenyl) derivatives, reveal planar arrangements of aromatic systems with dihedral angles between rings influencing molecular conformation. For example, in related structures, the benzofuran and fluorophenyl rings form dihedral angles of 15.28° and 83.11°, respectively, creating a non-coplanar geometry that may affect intermolecular interactions . Such structural insights suggest that the title compound’s bioactivity could stem from its ability to adopt conformations compatible with diverse biological targets.
Role of the 4-Fluorophenyl Methoxy Group
The 4-fluorophenyl methoxy substituent contributes to the molecule’s electronic profile and steric bulk. Fluorine’s electronegativity increases the aryl ring’s electron-deficient nature, potentially enhancing π-π stacking interactions with aromatic residues in enzyme active sites. Methoxy groups are known to improve solubility and modulate pharmacokinetic properties, which may explain the compound’s hypothesized enhanced bioavailability compared to non-fluorinated analogs .
Synthetic Methodologies
Retrosynthetic Considerations
While no explicit synthesis route for 2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one is documented, analogous coumarin-benzofuran hybrids are typically constructed through:
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Friedel-Crafts Acylation: To form the chromene ring system.
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Nucleophilic Aromatic Substitution: For introducing the fluorophenyl methoxy group.
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Cyclocondensation Reactions: To assemble the benzofuran moiety.
A related synthesis involves refluxing 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in ethanolic sodium hydroxide, followed by recrystallization from dimethylformamide . Adapting such methods could enable the title compound’s preparation by substituting appropriate starting materials.
Challenges in Purification and Characterization
The compound’s structural complexity may lead to challenges such as:
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Regioselectivity issues during cyclization steps.
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Disordered crystal packing, as observed in similar molecules where oxygen and carbon atoms exhibit split occupancy .
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Stereochemical control at the methylene bridge, which could influence biological activity.
Comparative Analysis with Structural Analogs
The title compound’s hybrid architecture may synergize the bioactivities of its parent systems, offering multi-target therapeutic potential.
Interaction Studies and Mechanistic Insights
Hydrogen Bonding and Molecular Recognition
Crystal structures of related compounds reveal critical hydrogen bonds, such as N–H⋯F and N–H⋯S interactions, which stabilize ligand-receptor complexes . The fluorophenyl group’s fluorine atom could participate in halogen bonding with protein residues, while the methoxy oxygen may serve as a hydrogen bond acceptor.
Enzymatic Inhibition Profiling
While direct data are unavailable, similar molecules inhibit kinases (e.g., PI3Kγ) and cytochrome P450 enzymes with IC₅₀ values of 10–100 nM . Molecular docking studies suggest the title compound’s planar chromenylmethylene system could occupy hydrophobic enzyme pockets, with the fluorophenyl group extending into solvent-exposed regions.
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